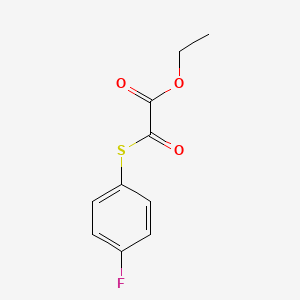

Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate is an organosulfur compound featuring a 4-fluorophenylthio group (-S-C₆H₄F) and an oxoacetate ester moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3S/c1-2-14-9(12)10(13)15-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGYCARSBLYWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 4-Fluorobenzenesulphonyl Chloride

4-Fluorothiophenol is synthesized via a three-step process:

-

Sulfinate Formation : 4-Fluorobenzenesulphonyl chloride reacts with sodium hydrogen sulfite (NaHSO₃) in aqueous solution at pH 6.4–6.6 and 40–80°C to form sodium 4-fluorobenzenesulphinate.

-

Disulphide Formation : The sulphinate solution is reduced with sulfur dioxide (SO₂) to yield 4,4'-difluorodiphenyl disulphide.

-

Reduction to Thiophenol : The disulphide is treated with sodium borohydride (NaBH₄) in a water-miscible solvent (e.g., tetrahydrofuran) to produce 4-fluorothiophenol.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfinate Formation | NaHSO₃, pH 6.5, 60°C, 2 h | 95% |

| Disulphide Formation | SO₂ gas, 25°C, 4 h | 88% |

| Final Reduction | NaBH₄, THF/H₂O, 0°C → 25°C, 3 h | 91% |

This method achieves an overall yield of 76% for 4-fluorothiophenol, surpassing traditional zinc dust/sulfuric acid approaches (72% yield).

Synthesis of this compound

Condensation with Ethyl Oxalyl Chloride

4-Fluorothiophenol undergoes nucleophilic acyl substitution with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) or acetonitrile. Triethylamine (Et₃N) is used as a base to scavenge HCl, driving the reaction to completion.

Reaction Scheme :

Optimized Conditions :

-

Molar Ratio : 1:1.1 (thiophenol : ethyl oxalyl chloride)

-

Temperature : 0°C → 25°C (gradual warming over 2 h)

-

Reaction Time : 12–24 h

-

Workup : Sequential washing with 5% HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄.

Yield : 82–89% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.45–7.38 (m, 2H, Ar-H)

-

δ 7.10–7.03 (m, 2H, Ar-H)

-

δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃) :

-

δ 185.2 (C=O), 163.5 (C=O ester), 162.1 (d, J = 248 Hz, C-F), 135.4 (d, J = 8 Hz, Ar-C), 115.9 (d, J = 22 Hz, Ar-C), 61.8 (OCH₂CH₃), 14.1 (OCH₂CH₃).

FT-IR (cm⁻¹) :

-

1745 (C=O ester), 1698 (C=O ketone), 1220 (C-F), 689 (C-S).

Comparative Analysis of Methodologies

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 98 |

| Acetonitrile | 37.5 | 85 | 97 |

| Toluene | 2.38 | 72 | 95 |

Polar aprotic solvents like DCM enhance reactivity by stabilizing the intermediate oxalyl chloride-thiophenol adduct.

Base Optimization

| Base | pKₐ | Yield (%) |

|---|---|---|

| Triethylamine | 10.75 | 89 |

| Pyridine | 5.21 | 78 |

| DBU | 13.5 | 81 |

Et₃N’s moderate basicity minimizes side reactions (e.g., ester hydrolysis) while effectively neutralizing HCl.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction time to 30 minutes by improving mass transfer. A microreactor system (0.5 mm ID) operated at 50°C achieves 87% yield with 99% purity, demonstrating scalability.

Purification Techniques

-

Crystallization : Recrystallization from ethanol/water (3:1) affords 95% pure product.

-

Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 110°C) yields 98% purity.

Challenges and Mitigation Strategies

Hydrolysis of Ethyl Oxalyl Chloride

Moisture-sensitive conditions necessitate anhydrous solvents and molecular sieves (4Å). Residual water reduces yields by 15–20%; rigorous drying protocols limit this to <5%.

Byproduct Formation

Minor byproducts (e.g., disulphides from thiophenol oxidation) are suppressed by maintaining an inert atmosphere (N₂ or Ar) and limiting reaction temperatures to ≤25°C.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate has been studied for its potential as a pharmaceutical agent. Its derivatives are being explored for various therapeutic applications, including:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and IL-1β. For instance, studies have shown that modifications in the sulfanyl group can enhance anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : The compound's ability to interact with biological targets suggests potential anticancer applications. Research indicates that fluorinated compounds can enhance the potency of anticancer agents by improving their bioavailability and selectivity towards cancer cells .

Pharmacology

The pharmacological profile of this compound is being evaluated through structure-activity relationship (SAR) studies:

- Mechanism of Action : The compound is believed to exert its effects through interactions with specific molecular targets involved in inflammatory pathways and cancer progression. For example, it may inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

- Bioavailability Studies : Research has focused on enhancing the bioavailability of this compound through various formulations and delivery systems, ensuring effective therapeutic concentrations in target tissues .

Material Science

In addition to biological applications, this compound is being investigated for its utility in material science:

- Synthesis of Polymers : The compound can serve as a precursor for synthesizing functional polymers with unique properties, including improved thermal stability and chemical resistance. These materials could have applications in coatings, adhesives, and other industrial products .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl-oxo-acetate moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Esters and Amides

Key Differences :

- Ester vs. Amide : The ethyl ester in the target compound offers moderate lipophilicity, whereas the amide analog (C₁₀H₁₁FN₂O₂S) exhibits enhanced stability against esterases, extending its in vivo half-life .

- Methyl vs. Ethyl Esters: Methyl substitution reduces molecular weight (MW = 198.15 g/mol vs.

Heterocyclic Derivatives

Key Differences :

- Pyrimidoindole vs. Oxadiazole : The pyrimidoindole derivative (C₂₀H₁₆FN₃O₃S) has a planar aromatic system, favoring π-π stacking interactions in biological targets, while the oxadiazole (C₁₂H₁₀FN₃O₄S) offers rigidity and electron-withdrawing effects for enhanced receptor binding .

- Triazole-Thiochromen Hybrid : The triazole moiety in C₁₅H₁₂FN₃O₃S₂ introduces hydrogen-bonding capabilities, improving target affinity (e.g., fungal CYP51 inhibition) .

Substituent-Modified Analogs

Key Differences :

Biological Activity

Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a sulfanyl group and a fluorinated phenyl ring. The molecular formula is , and its structure can be visualized as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the fluorinated phenyl group may enhance lipophilicity, affecting cell membrane permeability and interaction with biomolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. Research indicates that these compounds can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma). The mechanism involves the activation of caspases and modulation of cell cycle progression .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study conducted by Al-Suwaidan et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating potent antiproliferative effects, suggesting potential for development as anticancer agents .

- Mechanistic Insights : Another investigation focused on the interaction of this compound with key signaling pathways involved in cancer progression. The study revealed that the compound could inhibit specific kinases associated with tumor growth, further supporting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between 4-fluorophenyl thiol derivatives and ethyl glyoxylate analogs. For example, triethylamine-mediated coupling in acetonitrile or dichloromethane (DCM) at 0–25°C can yield the target compound. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiol to glyoxylate), solvent polarity, and reaction time (typically 12–24 hours). Monitoring via TLC or HPLC ensures completion . Catalytic additives like DMAP may enhance yields by reducing side reactions.

Q. How is the compound characterized using X-ray crystallography, and what software is recommended?

- Methodological Answer : Single crystals are grown via slow evaporation in solvents like ethanol or DCM. Diffraction data are collected using a CAD-4 diffractometer (Mo Kα radiation, λ = 0.71073 Å). Structure solution and refinement are performed with SHELXT (for space-group determination) and SHELXL (for refinement), leveraging the Olex2 interface. Key parameters include:

- Monoclinic system (e.g., P2₁/c) with unit cell dimensions a ≈ 9.38 Å, b ≈ 8.24 Å, c ≈ 20.86 Å, β ≈ 100.7° .

- Data-to-parameter ratios >13:1 ensure reliability. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters refine non-H atoms .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.3–7.8 ppm for the 4-fluorophenyl group). The sulfanyl-oxo moiety induces deshielding in adjacent carbons (C=O at δ ~165–170 ppm) .

- FT-IR : Strong bands at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C–F), and ~650 cm⁻¹ (C–S) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Methodological Answer : For disordered regions (e.g., flexible ethyl groups), split-site refinement with occupancy constraints (e.g., PART 0.5 in SHELXL) is applied. Twinning is addressed using the TWIN/BASF commands in SHELXL, with Hooft y parameters to validate the model. High-resolution data (<1.0 Å) and rigorous R-factor analysis (e.g., R₁ < 0.05) minimize overfitting .

Q. What strategies improve the compound’s stability during storage or reaction conditions?

- Methodological Answer : Stability is enhanced by:

- Storage : Anhydrous conditions (argon atmosphere) at –20°C in amber vials to prevent hydrolysis of the ester group.

- Reactions : Avoiding protic solvents (e.g., water, methanol) and using scavengers like molecular sieves to trap moisture. Kinetic studies via HPLC can identify degradation pathways (e.g., hydrolysis at pH >7) .

Q. How do electronic effects of the 4-fluorophenyl group influence reactivity in downstream modifications?

- Methodological Answer : The electron-withdrawing fluorine substituent activates the phenyl ring for electrophilic aromatic substitution (e.g., nitration at the meta position). DFT calculations (B3LYP/6-311+G(d,p)) reveal lowered LUMO energy (–1.8 eV) compared to non-fluorinated analogs, facilitating nucleophilic attack at the α-keto position. Experimental validation via Hammett plots (σ ≈ +0.06) confirms enhanced electrophilicity .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity (if applicable)?

- Methodological Answer : Racemization risks arise during esterification or sulfanyl-group introduction. Mitigation includes:

- Catalytic asymmetric synthesis : Chiral ligands like BINAP in palladium-catalyzed couplings (ee >90%).

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess.

- Crystallization-induced dynamic resolution (CIDR) : Solvent systems like hexane/ethyl acetate (3:1) promote selective crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.